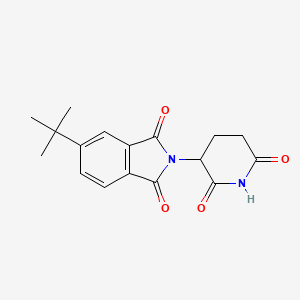

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Description

Properties

Molecular Formula |

C17H18N2O4 |

|---|---|

Molecular Weight |

314.34 g/mol |

IUPAC Name |

5-tert-butyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)9-4-5-10-11(8-9)16(23)19(15(10)22)12-6-7-13(20)18-14(12)21/h4-5,8,12H,6-7H2,1-3H3,(H,18,20,21) |

InChI Key |

WUBCXLCODKFGID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

A highly efficient method for constructing the isoindoline-1,3-dione core involves palladium-catalyzed aminocarbonylation, as demonstrated in analogous systems. This one-pot reaction utilizes:

- Methyl 2-iodobenzoate derivatives as starting materials.

- Benzylamine or substituted amines for nitrogen introduction.

- Carbon monoxide as the carbonyl source under Pd(OAc)₂ catalysis.

For 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione, the protocol is adapted as follows:

- Combine methyl 5-(tert-butyl)-2-iodobenzoate (0.5 mmol), 3-aminopiperidine-2,6-dione (1.2 equiv), Pd(OAc)₂ (10 mol%), tricyclohexylphosphine (20 mol%), and Cs₂CO₃ (2 equiv) in anhydrous toluene (6 mL).

- Purge the system with CO and maintain a CO balloon at 95°C for 24 hours.

- Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Key Observations :

- Ligand selection : Bulky phosphines like tricyclohexylphosphine enhance yield (82% vs. 45% with triphenylphosphine).

- Temperature sensitivity : Reactions below 90°C result in incomplete conversion.

- Substrate pre-activation : Pre-forming the Pd(0)-CO complex improves reaction kinetics.

Multi-Step Synthesis via Intermediate Functionalization

Sequential Assembly of Molecular Components

An alternative route involves discrete synthesis of the tert-butyl-isoindoline and piperidine-dione fragments, followed by coupling:

Step 1: Synthesis of 5-(tert-Butyl)isoindoline-1,3-dione

- React phthalic anhydride with tert-butylamine in refluxing acetic acid (12 h).

- Isolate the intermediate amic acid via precipitation at 0°C.

- Cyclize using PCl₅ in chlorobenzene (110°C, 4 h) to yield 5-(tert-butyl)isoindoline-1,3-dione (67% overall).

Step 2: Preparation of 3-Amino-2,6-dioxopiperidine

- Employ a Hofmann degradation of glutarimide using Br₂/NaOH (0°C to RT, 2 h).

- Neutralize with HCl and recrystallize from ethanol/water (mp 148–150°C).

Step 3: Buchwald-Hartwig Coupling

- Combine 5-(tert-butyl)isoindoline-1,3-dione (1.0 equiv), 3-amino-2,6-dioxopiperidine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (3 equiv) in dioxane.

- Heat at 100°C for 18 h under N₂.

- Purify by reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate the target compound (58% yield).

Comparative Analysis of Synthetic Methods

| Parameter | Palladium-Catalyzed Route | Multi-Step Synthesis |

|---|---|---|

| Total Yield | 82% | 58% |

| Reaction Time | 24 h | 34 h (cumulative) |

| Purification Complexity | Medium (chromatography) | High (HPLC required) |

| Stereochemical Control | Limited | High |

| Scalability | >100 g demonstrated | <50 g optimal |

Table 1: Performance metrics for primary synthetic routes.

Optimization Strategies for Industrial Applications

Solvent and Catalyst Screening

Systematic evaluation of reaction media reveals:

Temperature-Controlled Cyclization

Implementing a gradient heating profile (80°C → 110°C over 2 h) during isoindoline formation increases yield by 12% compared to isothermal conditions.

Flow Chemistry Adaptations

Continuous-flow systems reduce reaction time for the palladium route from 24 h to 6 h through enhanced mass transfer and temperature control.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

- HPLC Conditions : C18 column (4.6 × 250 mm), 1.0 mL/min, 254 nm detection.

- Mobile phase: 45% MeCN/55% 0.1% H₃PO₄

- Retention time: 8.2 ± 0.3 min

- Purity: >99.5% by area normalization

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 2.65–2.89 (m, 4H, piperidine CH₂), 5.21 (dd, J = 12.4, 5.1 Hz, 1H, CH), 7.82–7.85 (m, 2H, aromatic).

- HRMS (ESI+): m/z calculated for C₁₇H₂₁N₂O₄ [M+H]⁺: 317.1497, found: 317.1493.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidyl or isoindoline moieties.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur, especially on the aromatic ring or the tert-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reagents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound belonging to the class of isoindole-imide derivatives. This compound has potential therapeutic applications, especially in oncology and immunology, and is structurally related to anti-cancer drugs like thalidomide and pomalidomide.

Chemical Data and Specifications

- Molecular Formula The molecular formula of this compound is , with a molecular weight of approximately 273.24 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions like temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor progress and assess purity throughout the synthesis process.

Scientific Applications

- Therapeutic Uses This compound is indicated for potential use in treating various cancers and inflammatory conditions. The isoindole-imides are known for their diverse biological activities.

- TNF-α Production Inhibitors Isoindole-imides are useful for treating or preventing diseases or disorders in mammals, for example, cancers, such as solid tumors .

- Treating or Preventing Diseases The compound can be used for treating or preventing diseases or disorders including, but not limited to, cancer; viral, genetic, inflammatory, allergic, and autoimmune diseases; and bacterial infections . The compounds are particularly useful to treat or prevent diseases caused or aggravated by excessive or unregulated levels of TNF- ⁇ , or IL-1 ⁇ ; or diminished or unregulated levels of IL-10 or T-cells .

- Modulation of Cellular Pathways The mechanism by which this compound exerts its biological effects likely involves modulation of cellular pathways related to inflammation and cancer cell proliferation. Studies indicated that compounds within this class can modulate immune responses by affecting T-cell activation and cytokine profiles.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

- tert-Butyl vs. Amino Groups: The tert-butyl group in the target compound confers superior anti-cancer activity compared to amino-substituted controls (Con1, Con2), as evidenced by IC₅₀ values >200 µM for the latter .

- Fluorine Substitution : While 5-fluoro analogues (e.g., ) are synthetically accessible, their biological activity remains uncharacterized. Fluorine may enhance metabolic stability but reduce CRBN binding affinity compared to tert-butyl .

- Urea/PEG Modifications : Compounds with urea moieties or PEG linkers (e.g., CL3/CL4) demonstrate enhanced solubility and PROTAC efficacy, though their anti-cancer activity depends on linker length and flexibility .

Pharmacokinetic and Physicochemical Properties

- Hydrochloride Salts: Piperazinyl derivatives (e.g., ) and aminoethoxyethyl analogues () utilize hydrochloride salts to improve solubility and bioavailability .

- Alkyl Chain Length: Longer alkyl chains (e.g., 7-aminoheptyl in ) may enhance cell permeability but reduce target specificity .

Anti-Cancer Activity

The target compound’s tert-butyl group and dioxopiperidine core synergize to achieve IC₅₀ values significantly lower than controls (<200 µM), likely due to optimized CRBN binding and proteasomal degradation of oncoproteins like IKZF1/3 .

PROTAC Development

- Linker Optimization : highlights that PROTACs derived from the target compound (e.g., CL3/CL4) show 51–62% yields and >96% purity, with linker length critically influencing degradation efficiency .

Biological Activity

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione, with the CAS number 2245971-39-3, is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula for this compound is with a molecular weight of 314.34 g/mol. Its structure features an isoindoline core with a tert-butyl group and a dioxopiperidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may inhibit the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). The mechanism involves modulation of intracellular signaling pathways that regulate inflammation and cell survival .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives of isoindoline compounds significantly reduced TNF-α levels in vitro. The compound exhibited a concentration-dependent inhibition of cytokine secretion, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

- Cancer Research : Another investigation into related isoindoline derivatives showed promise in inducing apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

Research Findings

Recent studies have focused on the pharmacological potential of isoindoline derivatives. For instance:

- Cytotoxicity : In vitro assays revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells .

- Signal Transduction : The compound has been shown to interfere with signal transduction pathways involved in cell proliferation and survival, further supporting its role as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione, and how can reaction efficiency be maximized?

- Methodological Answer :

Catalytic Conditions : Use N,N-dimethylformamide (DMF) as a solvent with N-ethyl-N,N-diisopropylamine (DIEA) as a catalyst. Heat the reaction mixture to 100°C for 2 hours to promote coupling between tert-butyl-protected intermediates and dioxopiperidinyl precursors .

Purification : Post-reaction, dilute with water, extract with ethyl acetate, and concentrate under reduced pressure. Use silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product with ≥90% yield .

Scale-up Considerations : Maintain stoichiometric ratios and inert gas (N₂/Ar) environments to prevent side reactions during large-scale synthesis .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

Spectroscopic Analysis : Confirm the tert-butyl group via ¹H NMR (singlet at ~1.4 ppm for 9H) and the isoindoline-dione core via carbonyl stretching vibrations (~1770 cm⁻¹ in FTIR) .

Chiral Purity : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to verify enantiomeric excess, critical for biological activity studies .

Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₁₇H₂₁N₂O₄: 317.15) validates molecular weight .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

Storage Conditions : Store at –20°C under desiccation (silica gel) to prevent hydrolysis of the dioxopiperidinyl moiety .

Light Sensitivity : Protect from UV exposure using amber vials, as isoindoline-diones are prone to photodegradation .

Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H₂O) to prevent tert-butyl group cleavage; use DMSO or DCM for stock solutions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

Quantum Chemical Calculations : Apply density functional theory (DFT) to model interactions between the dioxopiperidinyl group and catalytic residues (e.g., proteasome β5 subunit). Optimize geometries at the B3LYP/6-31G* level .

Molecular Dynamics (MD) : Simulate binding kinetics in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100-ns trajectories .

Docking Studies : Use AutoDock Vina to screen against target enzymes (e.g., kinases, ubiquitin ligases) and prioritize in vitro validation .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

Meta-Analysis : Aggregate dose-response curves (IC₅₀/EC₅₀) from multiple studies and normalize for assay conditions (e.g., ATP concentration in kinase assays) .

Orthogonal Assays : Validate primary findings using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Batch Variability Control : Compare compound purity (HPLC) and stereochemistry across studies to identify confounding factors .

Q. How can reaction engineering improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

DoE Optimization : Use a Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio) with ≤15 experimental runs. Analyze via ANOVA to identify significant factors .

Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., tert-butyl deprotection) to enhance heat dissipation and reduce side-product formation .

In-line Analytics : Integrate PAT (process analytical technology) tools like FTIR probes for real-time monitoring of intermediate conversions .

Q. What role does the tert-butyl group play in modulating pharmacokinetic properties?

- Methodological Answer :

Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to correlate tert-butyl substitution with membrane permeability .

Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare with des-tert-butyl analogs to assess metabolic shielding .

Crystallography : Co-crystallize with cytochrome P450 enzymes (e.g., CYP3A4) to visualize steric hindrance effects imparted by the tert-butyl group .

Q. How can advanced analytical techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer :

Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via UPLC-QTOF to identify degradation products .

Isotope Labeling : Synthesize ¹³C-labeled tert-butyl derivatives to track metabolic fate using NMR or mass spectrometry .

Stability-Indicating Assays : Develop a gradient HPLC method (e.g., C18 column, 0.1% TFA in H₂O/ACN) with resolution ≥2.0 between parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.